molecular formula C11H10FNO3 B1448418 [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol CAS No. 1803609-62-2

[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol

Cat. No.: B1448418
CAS No.: 1803609-62-2
M. Wt: 223.2 g/mol
InChI Key: RENKVMAXGWPKHB-UHFFFAOYSA-N
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Description

[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol, with the CAS Number 1803609-62-2, is a high-purity chemical compound supplied for early discovery and life science research . This oxazole derivative has a molecular formula of C11H10FNO3 and a molecular weight of 223.20 g/mol . Its structure features a 1,2-oxazole (isoxazole) ring core, which is substituted at the 3-position with a methanol group and at the 5-position with a (2-fluorophenoxy)methyl linker . The compound is typically supplied as a solid powder and should be stored at room temperature . As a key building block in medicinal chemistry, this compound is valuable for synthesizing novel molecules for screening and development, particularly due to the isoxazole scaffold's prevalence in pharmaceutical agents . It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-10-3-1-2-4-11(10)15-7-9-5-8(6-14)13-16-9/h1-5,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENKVMAXGWPKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=NO2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233825
Record name 3-Isoxazolemethanol, 5-[(2-fluorophenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-62-2
Record name 3-Isoxazolemethanol, 5-[(2-fluorophenoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803609-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolemethanol, 5-[(2-fluorophenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isoxazole Ring Construction

The isoxazole ring is commonly synthesized via cyclization reactions involving appropriate precursors such as hydroxylamine derivatives and β-keto compounds or α,β-unsaturated carbonyl compounds. Although specific protocols for this exact compound are limited in literature, analogous isoxazole syntheses employ:

  • Cyclization of β-ketonitriles with hydroxylamine.
  • 1,3-dipolar cycloaddition of nitrile oxides to alkynes.

These methods provide the isoxazole core efficiently, setting the stage for further functionalization.

Introduction of the 2-Fluorophenoxymethyl Group

The 2-fluorophenoxymethyl substituent is introduced via nucleophilic substitution reactions, often utilizing 2-fluorophenol as the nucleophile. The typical synthetic route involves:

  • Starting from an intermediate bearing a good leaving group (e.g., bromomethyl or chloromethyl) at the 5-position of the isoxazole ring.
  • Reacting this intermediate with 2-fluorophenol under basic conditions to form the ether linkage.

A representative example from related synthetic studies shows that phenol derivatives can be alkylated by halomethyl heterocycles to yield phenoxymethyl-substituted products with yields around 50-60% after chromatographic purification.

Hydroxymethyl Group Installation

The hydroxymethyl group at the 3-position of the isoxazole ring can be introduced by:

  • Direct functionalization of the isoxazole ring via lithiation followed by formaldehyde quenching.
  • Reduction of a corresponding aldehyde or ester precursor at the 3-position.

Alternatively, the hydroxymethyl moiety may be present in the starting material used for isoxazole ring formation.

Detailed Synthetic Procedure Example

Based on analogous methodologies reported for similar compounds, the following procedure outlines the preparation steps:

Step Reagents & Conditions Description Yield & Notes
1 Synthesis of 5-(halomethyl)-1,2-oxazol-3-yl intermediate Cyclization of appropriate precursors to form isoxazole ring with halomethyl substituent Moderate to good yield
2 Reaction with 2-fluorophenol, base (e.g., K2CO3), solvent (e.g., DMF), 50-80°C Nucleophilic substitution to attach 2-fluorophenoxymethyl group 50-60%, purified by silica gel chromatography
3 Reduction or functional group transformation to install hydroxymethyl group Use of reducing agents like NaBH4 or catalytic hydrogenation High yield, depending on conditions

Analytical and Purification Details

  • Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
  • Characterization includes ^1H and ^13C NMR, confirming aromatic and aliphatic protons, fluorine coupling, and methylene groups.
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion consistent with the target compound.
  • Purity of the final product is generally above 95% as per supplier data.

Research Findings and Optimization

  • The substitution reaction with 2-fluorophenol is sensitive to temperature and base choice; mild bases and moderate temperatures favor better yields and minimize side reactions.
  • Mitsunobu reaction conditions can also be employed for ether bond formation between phenols and alcohols or halides on the isoxazole ring, offering an alternative synthetic route with comparable yields.
  • The isoxazole ring formation step is critical and may require optimization of cyclization conditions to prevent by-products.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield Range References
Isoxazole ring formation Cyclization of β-ketonitriles or nitrile oxides Hydroxylamine, β-ketonitrile Reflux, solvents like THF or MeOH Moderate to high General synthetic literature
Attachment of 2-fluorophenoxymethyl Nucleophilic substitution 2-Fluorophenol, base (K2CO3), halomethyl isoxazole 50-80°C, polar aprotic solvents 50-60%
Hydroxymethyl group installation Reduction or functionalization NaBH4, Pd-C catalyst, formaldehyde 0°C to RT, various solvents High
Alternative Mitsunobu reaction Coupling of alcohol and phenol Triphenylphosphine, DIAD, phenol, alcohol 0°C to RT, THF Moderate to good

Mechanism of Action

The mechanism of action of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The fluorophenoxy group and oxazole ring are key structural features that enable the compound to bind to these targets with high affinity and specificity. This binding can modulate the activity of the target, leading to various biological effects . The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Isoxazole Ring

Halogen-Substituted Phenyl Derivatives
  • [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanol Molecular Formula: C₁₀H₇F₂NO₂ Molecular Weight: 211.167 Key Feature: Two fluorine atoms at the 2- and 4-positions of the phenyl ring enhance electron-withdrawing effects compared to the mono-fluorinated target compound. This may increase acidity of the methanol group or alter binding affinity in biological systems .
  • [5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanone Key Feature: Replaces the methanol group with a methanone. Reported as an acetylcholinesterase (AChE) inhibitor (IC₅₀ = 51.66 mM), suggesting that the methanol group in the target compound could modulate enzyme interaction via hydrogen bonding .
Aliphatic Substituents
  • [5-(5-Chloropentyl)-1,2-oxazol-3-yl]methanol Molecular Formula: C₉H₁₄ClNO₂ Molecular Weight: 203.67 Key Feature: A chlorinated aliphatic chain increases hydrophobicity, likely enhancing membrane permeability compared to aromatic substituents. This highlights the trade-off between lipophilicity and polar interactions in drug design .
Aromatic vs. Aliphatic Substituents
  • [5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanol Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 195.2 Key Feature: A methyl group on the phenyl ring provides electron-donating effects, contrasting with fluorine’s electron-withdrawing nature. This could reduce compound polarity and alter solubility profiles .

Physicochemical Properties

Compound Molecular Weight Substituent Electronic Effects Predicted LogP*
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol ~211 Strong electron-withdrawing ~2.1
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanol 211.167 Strong electron-withdrawing ~2.3
[5-(5-Chloropentyl)-1,2-oxazol-3-yl]methanol 203.67 Moderate hydrophobicity ~3.5
[5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol 153.17 High lipophilicity ~1.8

*LogP values estimated using substituent contributions.

Key Insight : Fluorine and chlorinated substituents increase polarity but may reduce metabolic stability. Aliphatic chains improve membrane permeability but could limit target specificity .

Biological Activity

[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol is a synthetic compound with the molecular formula C11_{11}H10_{10}FNO3_3 and a molecular weight of 223.2 g/mol. It has garnered interest in various biological research fields due to its potential therapeutic applications and unique chemical structure. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure

  • IUPAC Name : [5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanol
  • CAS Number : 1803609-62-2
  • Molecular Weight : 223.2 g/mol
  • Chemical Structure :
SMILES C1=CC=C(C(=C1)OCC2=CC(=NO2)CO)F\text{SMILES }C1=CC=C(C(=C1)OCC2=CC(=NO2)CO)F

Physical Properties

PropertyValue
Molecular FormulaC11_{11}H10_{10}FNO3_3
DensityN/A
Boiling PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Research indicates that the compound may act as an inhibitor or modulator in various biochemical pathways, although detailed mechanisms are still under investigation.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, which could be valuable in developing new antibiotics.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy.

Enzyme Interaction Studies

Studies on enzyme interactions have shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways. This modulation could lead to altered drug metabolism or enhanced therapeutic effects when used alongside other drugs.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing significant inhibition of bacterial growth at higher doses.

Case Study 2: Cancer Cell Line Inhibition

In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was observed to induce apoptosis as confirmed by flow cytometry analysis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural DifferenceBiological Activity
[5-(2-Chlorophenoxymethyl)-1,2-oxazol-3-yl]methanolChlorine instead of FluorineSimilar antimicrobial activity but lower potency
[5-(2-Bromophenoxymethyl)-1,2-oxazol-3-yl]methanolBromine instead of FluorineEnhanced lipophilicity leading to better cell membrane penetration
[5-(2-Methylphenoxymethyl)-1,2-oxazol-3-yl]methanolMethyl group instead of HalogenReduced interaction with certain biological targets

Q & A

Basic: What are the recommended synthetic routes and purification strategies for [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol?

Answer:
The synthesis of oxazole derivatives typically involves cyclization reactions to form the oxazole core, followed by functionalization. For this compound:

  • Step 1 : Form the oxazole ring via cyclocondensation of propargyl alcohols or nitrile oxides with appropriate precursors (e.g., 2-fluorophenoxymethyl derivatives).
  • Step 2 : Introduce the hydroxymethyl group at the 3-position of the oxazole ring using methanol under optimized conditions (e.g., nucleophilic substitution or oxidation-reduction sequences) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures ensures high purity (>95%) .

Basic: How can researchers validate the molecular structure of this compound?

Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR/IR : Confirm substituent positions (e.g., fluorophenoxymethyl and hydroxymethyl groups) via 1^1H/13^{13}C NMR chemical shifts and IR stretching frequencies (e.g., -OH at ~3200–3600 cm1^{-1}) .
  • X-ray crystallography : Use SHELX or SIR97 for single-crystal structure determination. The fluorophenoxy group’s orientation and hydrogen-bonding patterns (e.g., O–H⋯N interactions) can be resolved with these tools .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Answer:
SAR studies require systematic modification of substituents and biological testing:

  • Substituent variation : Replace the 2-fluorophenoxy group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess effects on bioactivity. For example, fluorinated analogs often exhibit enhanced binding to targets like acetylcholinesterase (AChE) due to improved electronegativity and lipophilicity .
  • Functional group tuning : Modify the hydroxymethyl group to esters or amines to evaluate stability and membrane permeability. Sodium borohydride reductions in methanol are effective for hydroxymethyl retention .
  • Biological assays : Pair synthetic modifications with enzyme inhibition assays (e.g., IC50_{50} measurements for AChE) to quantify activity changes .

Advanced: How can computational methods enhance the understanding of this compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions between the oxazole ring and enzyme active sites (e.g., AChE’s catalytic triad). The fluorophenoxy group’s π-π stacking with aromatic residues and hydrogen bonding via the hydroxymethyl group are critical .
  • Hydrogen-bond analysis : Apply graph-set theory (as in Etter’s formalism) to predict crystallization patterns or intermolecular interactions in protein-ligand complexes .
  • DFT calculations : Optimize geometries and calculate electrostatic potential surfaces to rationalize reactivity trends (e.g., nucleophilic attack at the oxazole’s 3-position) .

Advanced: How should researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

Answer:
Contradictions often arise from differences in assay conditions or substituent effects. Mitigation strategies include:

  • Standardized protocols : Use consistent enzyme sources (e.g., human vs. bovine AChE) and buffer conditions (pH 7.4, 25°C) for comparative studies .
  • Multi-technique validation : Correlate bioactivity with physicochemical data (e.g., logP, solubility) and structural features (e.g., crystallographic bond angles) .
  • Meta-analysis : Compare IC50_{50} values across analogs. For example, [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methanone derivatives show higher AChE inhibition (IC50_{50} = 21.85 μM) than non-fluorinated analogs, highlighting fluorine’s role .

Advanced: What experimental designs are optimal for studying metabolic stability or degradation pathways?

Answer:

  • In vitro metabolism : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS. The hydroxymethyl group may undergo oxidation to a carboxylic acid, while the oxazole ring resists hydrolysis .
  • Isotope labeling : Synthesize 18^{18}O-labeled methanol to track hydroxyl group transformations during metabolic studies .
  • Stability assays : Expose the compound to simulated gastric fluid (pH 2) or UV light to assess hydrolytic/photolytic degradation. Oxazole derivatives generally exhibit stability under acidic conditions .

Basic: What safety considerations are critical when handling this compound in the lab?

Answer:

  • Toxicity screening : Prior to biological testing, perform Ames tests for mutagenicity and cytotoxicity assays (e.g., MTT on HEK293 cells) .
  • Handling precautions : Use fume hoods due to potential methanol release during reactions. Fluorinated compounds may generate HF under extreme conditions; calcium gluconate gel should be accessible .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol
Reactant of Route 2
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol

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